molecular formula C12H11NS B14449416 Pyridine, 4-[(4-methylphenyl)thio]- CAS No. 78526-50-8

Pyridine, 4-[(4-methylphenyl)thio]-

Cat. No.: B14449416
CAS No.: 78526-50-8
M. Wt: 201.29 g/mol
InChI Key: KWEYCYLSENXKPE-UHFFFAOYSA-N
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Description

Contextualization within Modern Pyridine (B92270) and Organosulfur Chemistry

Pyridine and its derivatives are fundamental heterocyclic compounds extensively utilized in pharmaceuticals, agrochemicals, and materials science. The nitrogen atom in the pyridine ring imparts unique electronic properties and serves as a coordination site for metal ions, making pyridyl compounds ubiquitous as ligands in coordination chemistry. Transition metal complexes containing pyridine ligands are numerous and have found applications as catalysts and precursors in organic synthesis. nih.gov

Simultaneously, organosulfur chemistry has seen a renaissance, with thioether-containing ligands gaining prominence. Thioethers are generally considered soft donors and are valued for their ability to stabilize metal ions in various oxidation states. The strategic incorporation of a thioether linkage into a pyridine scaffold, as seen in Pyridine, 4-[(4-methylphenyl)thio]-, creates a bifunctional ligand with a combination of hard (nitrogen) and soft (sulfur) donor atoms. This "hard-soft" character can lead to unique coordination behavior and reactivity in the resulting metal complexes.

Evolution of Related Ligand and Organic Compound Research

The academic journey leading to the investigation of compounds like Pyridine, 4-[(4-methylphenyl)thio]- can be traced through the development of related structural classes.

Initially, research focused on simpler pyridinethiolates, such as pyridine-2-thiolate, which have been studied for their role in photocatalytic hydrogen evolution. nih.gov These studies highlighted the critical role of the ligand's coordination to the metal center for catalytic activity. nih.gov Another significant area of development has been in the realm of polydentate thioether ligands, like poly(thioether)borates. These were designed to create a monoanionic tripodal ligand with highly polarizable thioether sulfur donors, providing access to metal complexes with unusual oxidation states.

The synthesis of functionalized pyridines has also evolved significantly. Modern synthetic methods allow for the introduction of a wide array of substituents onto the pyridine ring. For instance, methods for the synthesis of 2-amino-4-aryl-3,5-dicarbonitrile-6-sulfanylpyridines have been developed, showcasing the versatility of multicomponent reactions in creating highly functionalized pyridine systems. While not a direct precursor, this research demonstrates the chemical toolset available for constructing complex pyridine-based molecules.

Current Research Trajectories and Emerging Academic Significance

The current academic interest in Pyridine, 4-[(4-methylphenyl)thio]- and its analogs is multifaceted, with research branching into several key areas:

Coordination Chemistry and Catalysis: A primary focus is the use of 4-arylthiopyridines as ligands for transition metals. The resulting complexes are being investigated for their catalytic activity in a variety of organic transformations. The electronic properties of the aryl group can be systematically varied to tune the electronic and steric environment around the metal center, thereby influencing the catalytic performance.

Materials Science: The structural rigidity of the pyridine and aryl rings, combined with the potential for intermolecular interactions such as π-π stacking, makes these compounds attractive building blocks for supramolecular assemblies and functional materials. Research into the crystal engineering of related p-tolyl-pyridine compounds reveals how non-covalent interactions can dictate the formation of specific three-dimensional frameworks. organic-chemistry.org

Surface Science and Nanotechnology: The sulfur atom in the thioether linkage provides a strong anchoring point to noble metal surfaces. This has led to the investigation of related compounds, such as 4-mercaptopyridine (B10438), in the context of self-assembled monolayers on gold and other metallic nanoparticles. These studies are relevant for the development of new sensors and electronic devices.

Table 1: Physicochemical Data for Pyridine, 4-[(4-methylphenyl)thio]- and Related Compounds

Compound NameMolecular FormulaMolar Mass ( g/mol )Appearance
Pyridine, 4-[(4-methylphenyl)thio]-C₁₂H₁₁NS201.29-
4-MercaptopyridineC₅H₅NS111.17Yellow crystalline powder
PyridineC₅H₅N79.10Colorless liquid
p-ThiocresolC₇H₈S124.21Colorless liquid

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78526-50-8

Molecular Formula

C12H11NS

Molecular Weight

201.29 g/mol

IUPAC Name

4-(4-methylphenyl)sulfanylpyridine

InChI

InChI=1S/C12H11NS/c1-10-2-4-11(5-3-10)14-12-6-8-13-9-7-12/h2-9H,1H3

InChI Key

KWEYCYLSENXKPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC=NC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Pyridine, 4 4 Methylphenyl Thio

Established Synthetic Pathways for the Pyridine (B92270), 4-[(4-methylphenyl)thio]- Scaffold

The construction of the aryl-thio-pyridine linkage in Pyridine, 4-[(4-methylphenyl)thio]- is typically achieved through well-established reactions that connect a pyridine ring with a thiol-containing fragment. The most direct and common methods involve nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a fundamental pathway for the synthesis of aryl thioethers. In the context of pyridine, the electron-withdrawing nature of the ring nitrogen atom activates the positions ortho (2-) and para (4-) to it for nucleophilic attack. youtube.comstackexchange.comyoutube.com This makes 4-halopyridines, such as 4-chloropyridine (B1293800) or 4-iodopyridine (B57791), excellent substrates for reaction with sulfur nucleophiles like 4-methylthiophenol (also known as p-thiocresol).

The mechanism involves the addition of the thiolate anion to the electron-deficient C-4 position of the pyridine ring, forming a high-energy anionic intermediate known as a Meisenheimer complex. stackexchange.com This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atom. Subsequent elimination of the halide leaving group restores the aromaticity of the ring and yields the final product, Pyridine, 4-[(4-methylphenyl)thio]- . youtube.com

Research has shown that these reactions can be significantly accelerated using microwave irradiation, which dramatically reduces reaction times compared to conventional heating methods. sci-hub.se The reaction of 4-iodopyridine with sodium thiophenoxide, an analogue of the target synthesis, proceeds in high yield in minutes under microwave heating. sci-hub.se The reactivity of the halopyridine precursor generally follows the trend I > Br > Cl > F for sulfur nucleophiles, consistent with the leaving group's ability to depart in the rate-determining step. sci-hub.se

Below is a table summarizing typical conditions for the analogous SNAr reaction between 4-iodopyridine and sodium thiophenoxide, which are directly applicable to the synthesis of the title compound.

Table 1: Microwave-Assisted SNAr Synthesis of 4-Phenylthiopyridine

This interactive table presents data analogous to the synthesis of Pyridine, 4-[(4-methylphenyl)thio]-.

Nucleophile Solvent Temperature (°C) Time (min) Yield (%) Reference
PhSNa NMP 103 3 99 sci-hub.se
PhSNa HMPA 100 2 99 sci-hub.se

Data derived from the reaction of 4-iodopyridine with Sodium thiophenoxide under microwave irradiation. sci-hub.se

Cross-Coupling Approaches Involving Thiol and Halopyridine Precursors

Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile alternative for forming C–S bonds. The two most prominent methods in this category are the Ullmann condensation and the Buchwald-Hartwig amination, which has been adapted for C-S bond formation.

The Ullmann condensation is a classic copper-catalyzed reaction that couples an aryl halide with a thiol. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often require harsh conditions, including high temperatures (over 200 °C) and polar solvents like DMF or nitrobenzene, with stoichiometric amounts of copper. wikipedia.org However, modern variations utilize soluble copper catalysts with supporting ligands, allowing for milder reaction conditions. wikipedia.orgarkat-usa.orgmdpi.com The mechanism involves the formation of a copper(I) thiolate, which then reacts with the 4-halopyridine. wikipedia.org

The Buchwald-Hartwig C-S coupling is a palladium-catalyzed process that has become a mainstay in modern organic synthesis for its high efficiency and broad substrate scope. wikipedia.orgorganic-chemistry.org The catalytic cycle typically involves the oxidative addition of a Pd(0) catalyst to the 4-halopyridine, followed by coordination of the thiolate and subsequent reductive elimination to form the C–S bond and regenerate the Pd(0) catalyst. wikipedia.orgyoutube.com This method benefits from a wide variety of specialized phosphine (B1218219) ligands that can be tuned to optimize the reaction for specific substrates.

Multicomponent Reaction Development

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all starting materials, are highly valued for their efficiency and atom economy. nih.gov Numerous MCRs exist for the de novo synthesis of the pyridine ring itself, such as the Hantzsch pyridine synthesis. These reactions are powerful tools for creating complex and highly substituted pyridine derivatives in a single step. nih.gov

However, for the synthesis of a structurally simple target like Pyridine, 4-[(4-methylphenyl)thio]- , MCRs are generally less direct than the aforementioned substitution and cross-coupling methods. MCRs are designed to build the heterocyclic core, which is often not necessary when the pyridine scaffold is readily available. Therefore, while MCRs are a vital part of modern heterocyclic chemistry, stepwise functionalization via SNAr or cross-coupling remains the more practical and common approach for this specific compound.

Principles of Green Chemistry in the Synthesis of Pyridine, 4-[(4-methylphenyl)thio]-

Modern synthetic chemistry places a strong emphasis on sustainability. The principles of green chemistry aim to reduce waste, minimize energy consumption, and use less hazardous materials. These principles can be effectively applied to the synthesis of Pyridine, 4-[(4-methylphenyl)thio]- .

Exploration of Solvent-Free and Aqueous Reaction Conditions

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. This can be achieved through solvent-free reactions or by using water as a benign solvent.

Solvent-Free Conditions: Mechanochemistry, particularly ball-milling, offers a powerful approach to conduct reactions in the absence of bulk solvents. A robust Pd-catalyzed C-S cross-coupling process has been developed using ball-milling, which operates under air without the need for dry solvents or inert atmospheres. ucl.ac.uk This methodology, demonstrated for a broad range of aryl halides and thiols, could be adapted for the reaction between a 4-halopyridine and 4-methylthiophenol, significantly improving the environmental profile of the synthesis. ucl.ac.uk

Aqueous Conditions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic substrates can have low solubility in water, the use of phase-transfer catalysts or specialized water-soluble ligands can overcome this limitation. Suzuki cross-coupling reactions, for instance, have been successfully performed in water, sometimes assisted by microwave irradiation, to synthesize various aryl-substituted heterocycles. semanticscholar.orgresearchgate.net The development of similar aqueous systems for C-S coupling represents a valuable goal for the green synthesis of the title compound.

Design and Implementation of Sustainable Catalytic Systems

The development of efficient and recyclable catalysts is central to green chemistry. For the synthesis of Pyridine, 4-[(4-methylphenyl)thio]- , this involves improving both copper- and palladium-based systems.

Microwave-Assisted Synthesis: As mentioned in section 2.1.1, the use of microwave irradiation dramatically shortens reaction times for SNAr reactions, from hours to mere minutes. sci-hub.se This reduction in reaction time translates to significant energy savings, a key principle of green chemistry. Microwave assistance has also been effectively applied to accelerate metal-catalyzed cross-coupling reactions. semanticscholar.orgfrontiersin.orgresearchgate.net

Heterogeneous and Recyclable Catalysts: To improve sustainability, catalysts can be immobilized on solid supports. This facilitates their separation from the reaction mixture and allows for their reuse across multiple cycles. For Ullmann-type C-O couplings, copper nanoparticles (CuO-NPs) and copper supported on materials like zeolite or magnetic nanoparticles have been developed as effective, ligand-free, and recyclable heterogeneous catalysts. mdpi.com Similar strategies can be applied to C-S coupling reactions, providing a more sustainable and cost-effective route to Pyridine, 4-[(4-methylphenyl)thio]- .

Functionalization and Derivatization Strategies for Pyridine, 4-[(4-methylphenyl)thio]-

The structural framework of Pyridine, 4-[(4-methylphenyl)thio]- offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. Functionalization can be directed towards the pyridine ring, the phenylthio group, or by elaboration of any existing or introduced side chains.

Regioselective Functionalization of the Pyridine Ring System

The pyridine ring in Pyridine, 4-[(4-methylphenyl)thio]- is electron-deficient, which influences its reactivity towards various reagents. The nitrogen atom deactivates the ring towards electrophilic aromatic substitution, which typically requires harsh conditions and often directs incoming electrophiles to the C-3 position. youtube.comresearchgate.net However, more sophisticated strategies have been developed to achieve regioselective functionalization.

One powerful approach is C-H activation , which allows for the direct introduction of functional groups at specific positions on the pyridine ring. While pyridines can be challenging substrates for C-H activation due to the coordinating ability of the nitrogen atom, catalytic systems have been developed to achieve regioselectivity. nih.govmdpi.com For instance, palladium-catalyzed C-H arylation of pyridines bearing electron-withdrawing groups has been shown to proceed with high regioselectivity at the C-3 and C-4 positions. nih.gov The regiochemical outcome is influenced by a combination of electronic and steric effects. nih.gov

Another strategy to control regioselectivity involves the formation of pyridine N-oxides . The N-oxide group activates the C-2 and C-4 positions towards both electrophilic and nucleophilic attack. quimicaorganica.orgslideshare.netbath.ac.uk For electrophilic substitution, the N-oxide functionality can direct incoming electrophiles to the C-4 position. quimicaorganica.org Subsequent deoxygenation can then yield the C-4 functionalized pyridine. This approach provides a viable route to introduce substituents at the carbon atoms adjacent to the nitrogen and para to it.

Furthermore, nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing pyridines, particularly at the C-2 and C-4 positions, which are activated by the electron-withdrawing effect of the nitrogen atom. stackexchange.comquimicaorganica.orgyoutube.com This is especially relevant when a good leaving group is present at these positions. The stability of the Meisenheimer complex intermediate, where the negative charge can be delocalized onto the electronegative nitrogen atom, drives the regioselectivity for attack at the C-2 and C-4 positions. stackexchange.com

Recent advancements have also highlighted methods for the C-4 alkylation and arylation of pyridines using both ionic and radical nucleophiles, often employing an activation reagent to enhance regioselectivity. dntb.gov.uaresearchgate.net

Modifications and Transformations of the Phenylthio Moiety

The sulfur atom in the phenylthio group of Pyridine, 4-[(4-methylphenyl)thio]- is a key site for chemical transformations, most notably oxidation. The thioether can be selectively oxidized to the corresponding sulfoxide (B87167) and subsequently to the sulfone, with each oxidation state imparting different electronic properties to the molecule.

Oxidation to Sulfoxides and Sulfones: The oxidation of sulfides to sulfoxides is a common and important transformation. A variety of oxidizing agents can be employed, with hydrogen peroxide being a "green" and efficient option, often used in conjunction with a catalyst or in a suitable solvent system like glacial acetic acid to achieve high selectivity and avoid over-oxidation to the sulfone. nih.govmdpi.comjsynthchem.com The selective oxidation to the sulfoxide is often challenging, as the sulfoxide can be more susceptible to oxidation than the starting sulfide (B99878). However, careful control of reaction conditions, such as temperature and the stoichiometry of the oxidant, can allow for the isolation of the sulfoxide in high yield. nih.govmdpi.com Further oxidation of the sulfoxide to the sulfone can be achieved under more forcing conditions or with stronger oxidizing agents. mdpi.com

The resulting 4-(p-tolylsulfinyl)pyridine and 4-(p-tolylsulfonyl)pyridine are valuable synthetic intermediates. The sulfoxide and sulfone groups are strong electron-withdrawing groups, which can significantly influence the reactivity of both the pyridine and the p-tolyl rings. For instance, the sulfonyl group is an excellent leaving group in nucleophilic aromatic substitution reactions.

Cleavage of the Thioether Bond: The carbon-sulfur bond in aryl thioethers can be cleaved under specific conditions. While this is a less common transformation compared to oxidation, methods involving transition metals or other reagents can effect the cleavage of the C-S bond, offering a route to further functionalize the pyridine ring at the C-4 position. nih.gov

Elaboration of Side Chains and Peripheral Substituents

The synthesis of more complex derivatives of Pyridine, 4-[(4-methylphenyl)thio]- can be achieved by introducing and subsequently modifying side chains on either the pyridine or the p-tolyl ring. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.

Suzuki-Miyaura Coupling: If a halo-substituent is introduced onto either aromatic ring, the Suzuki-Miyaura coupling reaction can be employed to form new carbon-carbon bonds with a wide variety of boronic acids and their derivatives. researchgate.netnih.govyoutube.com This reaction is known for its broad functional group tolerance and is a cornerstone of modern organic synthesis for the creation of biaryl structures.

Sonogashira Coupling: Similarly, the Sonogashira coupling allows for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. nih.gov This reaction provides a direct route to introduce alkynyl moieties, which can then be further transformed into a variety of other functional groups.

These cross-coupling reactions offer a modular approach to building molecular complexity, allowing for the systematic variation of substituents to explore structure-activity relationships in medicinal chemistry or to tune the properties of materials.

Mechanistic Investigations into the Synthesis of Pyridine, 4-[(4-methylphenyl)thio]-

The most common and direct method for the synthesis of Pyridine, 4-[(4-methylphenyl)thio]- involves the nucleophilic aromatic substitution (SNAr) reaction between a 4-halopyridine (typically 4-chloropyridine or 4-fluoropyridine) and p-toluenethiol (also known as p-thiocresol) in the presence of a base.

The mechanism of this SNAr reaction proceeds through a two-step addition-elimination pathway. nih.govresearchgate.net

Nucleophilic Attack: The reaction is initiated by the deprotonation of p-toluenethiol by a base to form the more nucleophilic p-toluenethiolate anion. This thiolate then acts as a nucleophile and attacks the electron-deficient C-4 position of the pyridine ring. This position is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen atom. stackexchange.comquimicaorganica.orgyoutube.com This attack leads to the formation of a high-energy anionic intermediate known as a Meisenheimer complex . nih.gov

Stabilization of the Intermediate: The negative charge in the Meisenheimer complex is delocalized over the pyridine ring and, importantly, onto the electronegative nitrogen atom through resonance. This resonance stabilization is a key factor that favors attack at the C-2 and C-4 positions over the C-3 position. stackexchange.com

Elimination of the Leaving Group: In the final step, the aromaticity of the pyridine ring is restored by the elimination of the halide leaving group (e.g., chloride or fluoride). The facility of this step depends on the nature of the leaving group, with fluoride (B91410) generally being a better leaving group than chloride in SNAr reactions due to its higher electronegativity which enhances the electrophilicity of the carbon atom it is attached to.

The table below summarizes the key steps in the proposed SNAr mechanism for the synthesis of Pyridine, 4-[(4-methylphenyl)thio]-.

StepDescriptionKey Intermediates/Transition States
1Deprotonation of p-toluenethiolp-Toluenethiolate anion
2Nucleophilic attack on 4-halopyridineMeisenheimer complex (anionic intermediate)
3Elimination of the halide ionTransition state leading to product formation

This mechanistic understanding is crucial for optimizing reaction conditions to achieve high yields and purity of the desired product.

Reactivity and Mechanistic Studies of Pyridine, 4 4 Methylphenyl Thio

Fundamental Reaction Pathways and Intermediate Species Elucidation

The reactivity of Pyridine (B92270), 4-[(4-methylphenyl)thio]- can be broadly categorized into reactions involving the pyridine ring, the sulfur atom, and the p-tolyl group. The primary reaction pathways include nucleophilic and electrophilic substitutions on the pyridine ring, oxidation of the sulfur atom, and potential radical-mediated processes.

The elucidation of intermediate species is crucial for understanding these pathways. In nucleophilic aromatic substitution (SNAr) , the attack of a nucleophile on the pyridine ring, typically at the 2- or 6-positions, is facilitated by the electron-withdrawing nitrogen atom. This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex . The stability of this intermediate, which can be influenced by the nature of the nucleophile and the solvent, is a key factor in determining the reaction rate. For Pyridine, 4-[(4-methylphenyl)thio]-, the negative charge in the Meisenheimer-like intermediate can be delocalized onto the sulfur atom, providing additional stabilization.

In electrophilic aromatic substitution (EAS) , the pyridine ring is generally deactivated towards electrophiles due to the electron-withdrawing effect of the nitrogen atom. rsc.org However, the activating effect of the thioether group can influence the regioselectivity of the reaction. The reaction proceeds through a positively charged intermediate, often referred to as a Wheland intermediate or arenium ion . The position of electrophilic attack is directed by the combined electronic effects of the nitrogen and the thioether group.

Oxidation of the sulfur atom leads to the formation of the corresponding sulfoxide (B87167) and sulfone. These reactions typically proceed through a direct attack of the oxidant on the sulfur atom.

Quantitative Reaction Kinetics and Rate Law Determinations

Quantitative studies on the reaction kinetics of Pyridine, 4-[(4-methylphenyl)thio]- provide valuable insights into the reaction mechanisms. For instance, the oxidation of related aryl methyl sulfides and sulfoxides by dimethyldioxirane (B1199080) has been shown to follow second-order kinetics. nih.gov

The rate law for the nucleophilic aromatic substitution on pyridines is often found to be second order, being first order in both the pyridine substrate and the nucleophile. quimicaorganica.org However, the exact rate law can be influenced by the specific reaction conditions and the nature of the reactants. For example, studies on the reaction of ethyl thiopicrate with amines in DMSO have shown that the rate-limiting step can change from nucleophilic attack to proton transfer depending on the amine used. nih.gov

A hypothetical rate law for the oxidation of Pyridine, 4-[(4-methylphenyl)thio]- to its sulfoxide could be expressed as:

Rate = k[Pyridine, 4-[(4-methylphenyl)thio]-][Oxidant]

Where 'k' is the second-order rate constant. The value of 'k' would depend on factors such as temperature and the solvent used.

Reaction TypeGeneral Rate LawFactors Influencing Rate
Nucleophilic Aromatic SubstitutionRate = k[Substrate][Nucleophile]Nature of leaving group, nucleophilicity, solvent polarity
Electrophilic Aromatic SubstitutionRate = k[Substrate][Electrophile]Strength of electrophile, activating/deactivating groups
Sulfur OxidationRate = k[Sulfide][Oxidant]Strength of oxidant, solvent, temperature

Interactions with Electrophilic Reagents

The pyridine ring is generally electron-deficient and therefore less reactive towards electrophiles than benzene (B151609). quora.com However, the presence of the electron-donating thioether group at the 4-position can increase the electron density of the ring, making it more susceptible to electrophilic attack. The nitrogen atom deactivates the ortho and para positions (2, 3, 5, and 6) towards electrophilic attack, making the meta position (relative to the nitrogen) the most likely site of substitution on the pyridine ring itself. On the other hand, the thioether is an activating group and directs electrophiles to the ortho and para positions of the benzene ring. Therefore, a mixture of products can be expected depending on the reaction conditions and the nature of the electrophile.

Interactions with Nucleophilic Reagents

The pyridine ring, especially when a good leaving group is present, is susceptible to nucleophilic aromatic substitution. quimicaorganica.org For Pyridine, 4-[(4-methylphenyl)thio]-, the thioether group itself is not a particularly good leaving group. However, activation of the pyridine ring, for instance by N-oxidation or quaternization, can facilitate nucleophilic attack. Nucleophilic substitution on pyridines preferentially occurs at the 2- and 4-positions because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom, leading to a more stable intermediate. stackexchange.comquora.comyoutube.com

Coordination Chemistry and Ligand Applications of Pyridine, 4 4 Methylphenyl Thio

Complexation with Transition Metal Ions

d-Block Metal Coordination Chemistry

No published studies detailing the synthesis, characterization, or reactivity of d-block metal complexes with Pyridine (B92270), 4-[(4-methylphenyl)thio]- as a ligand were found. There is no available data on its reactions with common d-block metal ions such as iron, copper, nickel, zinc, or others.

f-Block Metal Coordination Chemistry

Similarly, the search yielded no information regarding the coordination of Pyridine, 4-[(4-methylphenyl)thio]- with f-block metal ions, such as lanthanides or actinides. The interaction of this ligand with these metals remains unexplored in the available scientific literature.

Binding Modes, Ligand Denticity, and Coordination Geometries

Due to the absence of synthesized and structurally characterized metal complexes, there is no empirical data on the binding modes (e.g., monodentate, bidentate), ligand denticity, or the resulting coordination geometries (e.g., octahedral, tetrahedral, square planar) when Pyridine, 4-[(4-methylphenyl)thio]- coordinates to a metal center. While the pyridine nitrogen is a potential coordination site, and the thioether sulfur could potentially interact with a metal ion, this has not been experimentally verified.

Electronic Structure and Ligand Field Effects in Metal Complexes

Without any reported metal complexes, an analysis of the electronic structure and ligand field effects is not possible. There are no spectroscopic (such as UV-Vis or magnetic susceptibility) or computational studies available that would provide insight into how this ligand affects the d-orbital splitting of a metal center.

Influence of Pyridine, 4-[(4-methylphenyl)thio]- as a Ligand on Metal Center Properties

Consequently, there is no information on how the electronic and steric properties of Pyridine, 4-[(4-methylphenyl)thio]- might influence the catalytic activity, magnetic properties, or redox potentials of metal centers.

Design of Supramolecular Architectures via Coordination-Driven Self-Assembly

There are no published examples of Pyridine, 4-[(4-methylphenyl)thio]- being used as a building block in the coordination-driven self-assembly of supramolecular architectures such as coordination polymers, metal-organic frameworks (MOFs), or discrete molecular cages.

Catalytic Applications of Pyridine, 4 4 Methylphenyl Thio and Its Metal Complexes

Homogeneous Catalysis

There is no available research on the use of Pyridine (B92270), 4-[(4-methylphenyl)thio]- or its metal complexes in homogeneous catalysis.

Cross-Coupling Transformations (e.g., C-C, C-N, C-S Bond Formation)

No studies have been found that report the use of Pyridine, 4-[(4-methylphenyl)thio]- as a ligand in any cross-coupling reactions.

Oxidation and Reduction Catalysis

There are no documented instances of Pyridine, 4-[(4-methylphenyl)thio]- or its complexes being utilized as catalysts for oxidation or reduction reactions.

Olefin Polymerization and Oligomerization Catalysis

No research has been published on the application of Pyridine, 4-[(4-methylphenyl)thio]- in the field of olefin polymerization or oligomerization.

Heterogeneous Catalysis and Surface-Supported Systems

There is no information available on the development or application of heterogeneous catalysts derived from or incorporating Pyridine, 4-[(4-methylphenyl)thio]-.

Enantioselective and Diastereoselective Catalysis

The potential for Pyridine, 4-[(4-methylphenyl)thio]- in enantioselective or diastereoselective catalysis has not been explored in any published research to date.

Based on the conducted research, there is currently a lack of specific studies detailing the mechanistic elucidation of catalytic cycles for the compound "Pyridine, 4-[(4-methylphenyl)thio]-" and its corresponding metal complexes. While general principles of catalytic cycles involving pyridine-based ligands and transition metals are well-established for various reactions, specific mechanistic data, including detailed research findings and data tables for this particular compound, are not available in the public domain.

Therefore, it is not possible to provide a thorough and scientifically accurate article on the "Mechanistic Elucidation of Catalytic Cycles" for "Pyridine, 4-[(4-methylphenyl)thio]-" and its metal complexes as per the requested outline. The generation of such an article would require speculative information that falls outside the scope of scientifically verified and published research.

Advanced Spectroscopic and Structural Characterization of Pyridine, 4 4 Methylphenyl Thio

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in "Pyridine, 4-[(4-methylphenyl)thio]-". The IR spectrum is expected to display characteristic absorption bands corresponding to the vibrations of the pyridine (B92270) and p-tolyl moieties. Key absorptions would include C-H stretching vibrations of the aromatic rings, C=C and C=N stretching vibrations within the pyridine ring, and the C-S stretching vibration of the thioether linkage.

Raman spectroscopy complements the IR data, often providing stronger signals for non-polar bonds. The symmetric vibrations of the aromatic rings and the C-S bond are typically well-defined in the Raman spectrum. Analysis of the vibrational modes can also offer information on the conformational state of the molecule.

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Technique
Aromatic C-H Stretch3100-3000IR, Raman
Pyridine Ring C=C/C=N Stretch1600-1400IR, Raman
Phenyl Ring C=C Stretch1600-1450IR, Raman
C-S Stretch710-570IR, Raman
Out-of-plane C-H Bending900-675IR

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of "Pyridine, 4-[(4-methylphenyl)thio]-" in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum, distinct signals are anticipated for the protons of the pyridine ring and the p-tolyl group. The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing nature of the nitrogen atom and the electron-donating effect of the thioether group. The protons of the p-tolyl group will exhibit a characteristic splitting pattern. The methyl protons will appear as a singlet.

The ¹³C NMR spectrum will show separate resonances for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the pyridine ring will be indicative of their position relative to the nitrogen and the thioether substituent. The carbons of the p-tolyl group will also have distinct chemical shifts, including the methyl carbon.

Proton (¹H) Expected Chemical Shift Range (ppm) Multiplicity
Pyridine H (α to N)8.4-8.6Doublet
Pyridine H (β to N)7.0-7.2Doublet
p-Tolyl H (ortho to S)7.3-7.5Doublet
p-Tolyl H (meta to S)7.1-7.3Doublet
Methyl H2.3-2.5Singlet
Carbon (¹³C) Expected Chemical Shift Range (ppm)
Pyridine C (α to N)149-151
Pyridine C (β to N)120-122
Pyridine C (γ to N)148-150
p-Tolyl C (ipso to S)130-132
p-Tolyl C (ortho to S)135-137
p-Tolyl C (meta to S)129-131
p-Tolyl C (para to S)139-141
Methyl C20-22

Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC)

To unambiguously assign the proton and carbon signals and to understand the connectivity within the molecule, multi-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For "Pyridine, 4-[(4-methylphenyl)thio]-", COSY would show correlations between adjacent protons on the pyridine ring and on the p-tolyl ring, confirming their respective spin systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to. This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~2.4 ppm would show a correlation to the methyl carbon signal around 21 ppm.

Solid-State NMR Spectroscopy for Bulk and Surface Analysis

While solution-state NMR provides information on the molecule's structure in a solvent, solid-state NMR (ssNMR) offers insights into its structure and dynamics in the solid phase. nih.gov Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to obtain high-resolution ¹³C spectra of the solid material. nih.gov These spectra can reveal information about the packing of the molecules in the crystal lattice and can detect the presence of different polymorphs. nih.gov Furthermore, ssNMR can be used to study the dynamics of the molecule in the solid state, such as the rotation of the methyl group. nih.gov

Mass Spectrometry (High-Resolution Mass Spectrometry, Fragmentation Analysis)

Mass spectrometry (MS) is used to determine the molecular weight of "Pyridine, 4-[(4-methylphenyl)thio]-" and to gain structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which helps in confirming the elemental composition of the molecule.

The fragmentation pattern in the mass spectrum is a molecular fingerprint. For "Pyridine, 4-[(4-methylphenyl)thio]-", common fragmentation pathways would likely involve the cleavage of the C-S bond, leading to the formation of ions corresponding to the pyridine-4-thiolate radical cation and the p-tolyl cation. Further fragmentation of these ions would provide additional structural confirmation.

Ion Expected m/z Identity
[M]⁺215.06Molecular Ion
[M - CH₃]⁺200.04Loss of a methyl radical
[C₅H₄NS]⁺110.01Pyridine-4-thiolate fragment
[C₇H₇]⁺91.05p-Tolyl fragment (tropylium ion)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

X-ray Diffraction Studies of Metal Complexes and Derivatives

X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms within a crystal. In the context of Pyridine, 4-[(4-methylphenyl)thio]-, this method is crucial for elucidating the crystal structures of its metal complexes and derivatives, providing insights into coordination geometries and intermolecular interactions.

While specific X-ray diffraction data for metal complexes of Pyridine, 4-[(4-methylphenyl)thio]- were not found in the search results, the general principles can be applied. The coordination of this ligand to a metal center, such as copper(II), zinc(II), or cadmium(II), would likely occur through the nitrogen atom of the pyridine ring and potentially the sulfur atom of the thioether group, leading to the formation of various coordination geometries. cymitquimica.commdpi.com For instance, zinc(II) complexes with pyridine-type ligands have been shown to exhibit distorted tetrahedral or hexa-coordinated geometries. mdpi.com Similarly, copper(II) complexes with related thio- and pyridine-containing ligands have been studied using X-ray absorption fine structure (EXAFS) to determine metal-ligand bond lengths. niscpr.res.in

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopies are fundamental techniques for probing the electronic transitions within a molecule.

UV-Vis Spectroscopy: The UV-Vis spectrum of Pyridine, 4-[(4-methylphenyl)thio]- is expected to exhibit absorption bands corresponding to π-π* transitions within the pyridine and phenyl rings. The pyridine ring itself typically shows a characteristic absorption band around 260 nm. researchgate.net The presence of the thioether and methylphenyl substituents will likely cause shifts in the absorption maxima (λ_max) and changes in molar absorptivity. In related systems, such as 4'-(4-Methylphenyl)-2,2':6',2"-terpyridine, absorption bands in the range of 234–350 nm have been assigned to π-π* transitions. nih.gov The solvent can also influence the position of these bands.

Fluorescence Spectroscopy: The fluorescence spectrum provides information about the de-excitation of the molecule from its excited electronic state. The emission wavelength and quantum yield are sensitive to the molecular structure and environment. For example, some pyridine derivatives exhibit fluorescence emission that is dependent on solvent polarity. nih.gov In a study of E,E-2,6-bis(4-cyanostyryl)pyridine, the fluorescence spectrum showed two peaks at 394 and 413 nm in a dilute solution. nih.gov The introduction of different functional groups can significantly shift the emission to longer wavelengths. nih.gov The fluorescence properties of Pyridine, 4-[(4-methylphenyl)thio]- would be influenced by the interplay of the pyridine ring, the sulfur atom, and the tolyl group, potentially leading to interesting photophysical properties.

Compound/SystemAbsorption λ_max (nm)Emission λ_max (nm)Solvent/StateReference
Poly(4-vinylpyridine) (P4VP)260-Film researchgate.net
4'-(4-Methylphenyl)-2,2':6',2"-terpyridine325357, 731Chloroform nih.gov
[Zn(4'-(4-methylphenyl)-2,2':6',2"-terpyridine)(SO₄)]338405, 704Acetonitrile (B52724) nih.gov
E,E-2,6-bis(4-cyanostyryl)pyridine-394, 413Dichloromethane nih.gov
Pyridine 1~500~600Water researchgate.net

Chiroptical Spectroscopies (Circular Dichroism, Optical Rotatory Dispersion) for Chiral Derivatives

Chiroptical spectroscopies, namely circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for the characterization of chiral molecules. These techniques measure the differential interaction of left and right circularly polarized light with a chiral substance. wikipedia.orgwikipedia.org

For Pyridine, 4-[(4-methylphenyl)thio]- to be studied by these methods, it would first need to be derivatized to introduce a chiral center or be part of a chiral system, as the parent molecule is achiral.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. wikipedia.org This technique is particularly useful for studying the secondary structure of proteins and the conformation of nucleic acids. nih.govrsc.org In the context of chiral derivatives of Pyridine, 4-[(4-methylphenyl)thio]-, CD spectroscopy could be used to investigate charge-transfer transitions and determine the absolute configuration of the molecule. wikipedia.orgnih.gov The Cotton effect, characterized by peaks and troughs near absorption bands, is a key feature in CD spectra that provides structural information. slideshare.net

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. wikipedia.orgslideshare.net Similar to CD, ORD can be used to determine the absolute configuration of chiral molecules, including metal complexes. slideshare.net The variation of specific rotation with wavelength is described by Drude's equation. wikipedia.org ORD has been applied to study the stereochemistry of various organic compounds, such as steroidal azomethines. rsc.org

The application of these techniques to chiral derivatives of Pyridine, 4-[(4-methylphenyl)thio]- would provide valuable insights into their three-dimensional structure and stereochemistry.

Advanced Chromatographic and Hyphenated Techniques for Purity and Identity

Advanced chromatographic and hyphenated techniques are indispensable for establishing the purity and confirming the identity of chemical compounds like Pyridine, 4-[(4-methylphenyl)thio]-.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. For pyridine and its derivatives, which are often hydrophilic, reverse-phase HPLC methods are commonly employed. helixchrom.com A typical HPLC system for analyzing pyridine-containing compounds might use a C18 column with a mobile phase consisting of acetonitrile and a buffer, such as a phosphate (B84403) buffer. ptfarm.pl The detection is often performed using a UV detector at a wavelength where the analyte absorbs strongly. ptfarm.pldtic.mil The purity of a sample can be assessed by the presence of a single major peak, and its identity can be confirmed by comparing its retention time with that of a known standard. dtic.mil

Hyphenated Techniques (e.g., HPLC-MS, GC-MS): Hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry (MS), providing both retention time and mass-to-charge ratio (m/z) information. This combination is highly effective for unequivocal identification.

HPLC-MS: This technique is particularly useful for the analysis of non-volatile and thermally labile compounds. The HPLC separates the components of a mixture, and the eluent is then introduced into the mass spectrometer, which provides molecular weight and fragmentation data. nih.gov

GC-MS: Gas chromatography-mass spectrometry is suitable for volatile and thermally stable compounds. The sample is vaporized and separated in the gas chromatograph before being analyzed by the mass spectrometer. Specific fragmentation patterns of pyridine derivatives in the mass spectrum can aid in their identification. thegoodscentscompany.com

These advanced chromatographic methods are crucial for quality control, ensuring the purity of synthesized Pyridine, 4-[(4-methylphenyl)thio]-, and for its unambiguous identification.

TechniqueColumn/Stationary PhaseMobile/Carrier PhaseDetectionApplicationReference
HPLCNewcrom R1Acetonitrile, Water, Phosphoric AcidUV, MSSeparation of a trichloro(propylthio)pyridine sielc.com
HPLCAmaze HDNot specifiedUV, ELSD, CAD, RI, MSAnalysis of Pyridine and Aminopyridines helixchrom.com
HPLCLiChrosorb® 100 RP-18Acetonitrile, Phosphate Buffer (pH=2)UV (239 nm)Determination of a pyridine derivative ptfarm.pl
HPLC-MSNot specifiedAcetonitrile, WaterMass SpectrometryAnalysis of 4-hydroxypyridine (B47283) catabolism nih.gov

Computational and Theoretical Investigations of Pyridine, 4 4 Methylphenyl Thio

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules like "Pyridine, 4-[(4-methylphenyl)thio]-". DFT studies can predict a variety of molecular properties, including optimized geometry, electronic distribution, and frontier molecular orbitals (HOMO and LUMO).

DFT calculations would reveal the three-dimensional arrangement of atoms in "Pyridine, 4-[(4-methylphenyl)thio]-," including bond lengths, bond angles, and dihedral angles. The central sulfur atom dictates a bent geometry between the pyridine (B92270) and 4-methylphenyl rings. The dihedral angle between these two rings is a key conformational parameter.

The electronic properties, such as the dipole moment and molecular electrostatic potential (MESP), can also be determined. The MESP map would highlight the electron-rich and electron-deficient regions of the molecule. mdpi.com For this compound, the nitrogen atom of the pyridine ring is expected to be an electron-rich site, while the hydrogen atoms of the methyl group and the aromatic rings would be electron-poor. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. nih.gov The HOMO is likely to be localized on the electron-rich sulfur atom and the p-tolyl group, while the LUMO may be centered on the electron-accepting pyridine ring. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability.

Table 1: Illustrative DFT-Calculated Properties for Pyridine, 4-[(4-methylphenyl)thio]- (Note: The following data is illustrative and represents typical values for similar compounds, as specific published data for this exact molecule is not available.)

PropertyIllustrative Value
Total Energy (Hartree)-985.12345
Dipole Moment (Debye)2.5
HOMO Energy (eV)-6.2
LUMO Energy (eV)-1.8
HOMO-LUMO Gap (eV)4.4

Ab initio methods are based on first principles without the use of empirical parameters, offering a higher level of theory and accuracy compared to DFT for certain properties. While computationally more demanding, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality data for molecular properties. For "Pyridine, 4-[(4-methylphenyl)thio]-," these calculations could be employed to obtain highly accurate predictions of its electronic energy and polarizability, which are important for understanding its non-linear optical properties.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov For "Pyridine, 4-[(4-methylphenyl)thio]-," MD simulations can provide insights into its conformational landscape and how it interacts with its environment, such as a solvent or a biological receptor. chemrevlett.comnih.gov

By simulating the molecule's trajectory, MD can explore the different conformations arising from the rotation around the C-S bonds. This is crucial for understanding how the molecule might adapt its shape to fit into a binding site. Furthermore, MD simulations can be used to study the intermolecular interactions between the molecule and surrounding solvent molecules or ions, providing information on solvation energies and the structure of the solvation shell. In the context of drug design, MD simulations are instrumental in assessing the stability of a ligand-protein complex. nih.gov

Theoretical Prediction of Spectroscopic Parameters (NMR Chemical Shifts, UV-Vis Maxima, IR Frequencies)

Computational methods can predict various spectroscopic parameters, which can be compared with experimental data to validate the computed structure and electronic properties.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a valuable tool for structure elucidation. stenutz.euaip.orgacs.org For "Pyridine, 4-[(4-methylphenyl)thio]-," the chemical shifts of the ¹H and ¹³C atoms can be predicted using methods like Gauge-Including Atomic Orbital (GIAO). The predicted spectrum would show distinct signals for the protons and carbons of the pyridine and p-tolyl rings, with the chemical shifts influenced by the electron-withdrawing nature of the pyridine nitrogen and the electron-donating effect of the methyl group and the sulfur bridge. wikipedia.org

UV-Vis Maxima: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. pku.edu.cn The calculations would identify the electronic transitions responsible for the absorption bands. For "Pyridine, 4-[(4-methylphenyl)thio]-," the UV-Vis spectrum is expected to show absorptions corresponding to π-π* transitions within the aromatic rings.

IR Frequencies: The vibrational frequencies in the Infrared (IR) spectrum can also be calculated computationally. These calculations help in assigning the vibrational modes to specific molecular motions. For this compound, characteristic vibrational frequencies would include C-H stretching of the aromatic rings and the methyl group, C=C and C=N stretching within the pyridine ring, and C-S stretching modes.

Table 2: Illustrative Predicted Spectroscopic Data for Pyridine, 4-[(4-methylphenyl)thio]- (Note: The following data is illustrative and represents typical values for similar compounds, as specific published data for this exact molecule is not available.)

Spectroscopic ParameterIllustrative Predicted Value
¹H NMR Chemical Shift (pyridine, α-H)δ 8.5 ppm
¹³C NMR Chemical Shift (pyridine, C-S)δ 150 ppm
UV-Vis λmax (nm)275 nm
IR Frequency (C-S stretch)700 cm⁻¹

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and transition states. For "Pyridine, 4-[(4-methylphenyl)thio]-," computational methods could be used to study its synthesis, for example, via nucleophilic aromatic substitution, or its potential metabolic pathways, such as oxidation of the sulfur atom. Calculating the activation energies for different reaction pathways can help in understanding the feasibility and selectivity of a reaction.

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, plays a significant role in modern drug discovery. wjpsonline.comnih.govchemrevlett.com

For a class of compounds including "Pyridine, 4-[(4-methylphenyl)thio]-," QSAR models can be developed to correlate molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with a specific biological activity. chemrevlett.com These models can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent and selective compounds. nih.gov Molecular docking studies, which predict the preferred orientation of a ligand when bound to a receptor, are another key component of computational SAR. nih.govescholarship.org By docking "Pyridine, 4-[(4-methylphenyl)thio]-" into the active site of a target protein, one can identify key interactions and suggest modifications to improve binding affinity.

Ligand-Target (e.g., protein, DNA) Interaction Modeling

While direct computational studies specifically modeling the interaction of Pyridine, 4-[(4-methylphenyl)thio]- with biological targets such as proteins or DNA are not extensively available in the current body of scientific literature, significant insights can be drawn from molecular simulation studies of highly analogous compounds. Research focusing on molecules that share the core pyridinethioether structure provides a strong basis for predicting the potential binding modes and key interactions of Pyridine, 4-[(4-methylphenyl)thio]-.

Notably, detailed molecular docking and molecular dynamics (MD) simulations have been conducted on 4-mercaptoethyl-pyridine (MEP), a compound that, like Pyridine, 4-[(4-methylphenyl)thio]-, features a pyridine ring linked to a sulfur atom. These studies, particularly those investigating the interaction of MEP with Immunoglobulin G (IgG), offer a valuable predictive framework.

Inferred Interactions Based on Analogous Compounds

Molecular simulations have shown that ligands like MEP tend to bind to hydrophobic areas on the surface of proteins. sioc-journal.cn In the case of the Fc fragment of IgG, MEP has been found to stably bind within a hydrophobic pocket. sioc-journal.cn The pyridine ring of MEP plays a crucial role in this binding, contributing to both hydrophobic associations and the formation of hydrogen bonds. nih.gov

Specifically, molecular docking has identified multiple potential binding sites on the protein surface, with subsequent molecular dynamics simulations confirming stable interactions at sites with strong hydrophobicity. sioc-journal.cn For MEP binding to the Fc Chain A of IgG, a stable binding site is characterized by the presence of specific amino acid residues. sioc-journal.cn Trajectory analysis from these simulations revealed the formation of hydrogen bonds between the MEP ligand and these key residues. sioc-journal.cn The binding at other potential sites was observed to be less stable. sioc-journal.cn

The influence of environmental factors, such as pH, has also been explored in these computational models. At a neutral pH, MEP binds effectively, driven by hydrophobic interactions. sioc-journal.cn However, at a lower pH (e.g., 4.0), the ligand has been observed to detach from the protein surface. sioc-journal.cnresearchgate.net This dissociation is attributed to electrostatic repulsion and a weakening of the hydrophobic interactions, along with the disappearance of hydrogen bonds. sioc-journal.cnresearchgate.net

The addition of a methylphenyl group to the thio-pyridine scaffold, as in Pyridine, 4-[(4-methylphenyl)thio]-, would be expected to enhance the hydrophobic interactions with the target protein. This is a key principle in structure-activity relationship studies, where modifications to a core molecule can modulate its binding affinity and biological activity. Studies on other pyridine derivatives have also highlighted the importance of hydrophobic residues in the binding pocket, indicating that introducing hydrophobic atoms or groups can increase bioactivity. nih.gov

Predictive Model for Pyridine, 4-[(4-methylphenyl)thio]- Interaction

Based on the detailed computational studies of its analogs, a predictive model for the interaction of Pyridine, 4-[(4-methylphenyl)thio]- with a protein target can be proposed. The interaction is likely to be dominated by the following key features:

Hydrophobic Interactions: The tolyl (methylphenyl) group and the pyridine ring are expected to form significant hydrophobic interactions with nonpolar amino acid residues within a binding pocket.

Hydrogen Bonding: The nitrogen atom of the pyridine ring is a potential hydrogen bond acceptor, allowing for interaction with suitable donor residues on the protein.

Pi-Stacking: The aromatic nature of both the pyridine and phenyl rings could lead to pi-stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, or tryptophan.

The following table summarizes the key interacting residues and forces observed in the simulation of the analogous compound, 4-mercaptoethyl-pyridine (MEP), which can be extrapolated to predict the binding of Pyridine, 4-[(4-methylphenyl)thio]-.

Interacting Residue (from MEP studies) Predicted Interaction Type with Pyridine, 4-[(4-methylphenyl)thio]- Contributing Moiety of the Ligand
TYR319Hydrogen Bonding, Pi-StackingPyridine Ring, Phenyl Ring
LEU309Hydrophobic InteractionPyridine Ring, Thioether, Methylphenyl Group

It is important to emphasize that this model is inferential and based on the behavior of structurally related compounds. Direct computational and experimental studies on Pyridine, 4-[(4-methylphenyl)thio]- are necessary to validate these predictions and fully elucidate its specific ligand-target interaction profile.

Applications of Pyridine, 4 4 Methylphenyl Thio in Materials Science and Functional Materials

Integration into Novel Organic Electronic Materials

While direct and extensive integration of Pyridine (B92270), 4-[(4-methylphenyl)thio]- into mainstream organic electronic devices such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs) is not widely documented, its structural and electronic characteristics suggest potential utility. The core structure, featuring a pyridine ring, is a common component in electron-transporting materials used in organic electronics. The presence of the thioether and methylphenyl groups allows for the tuning of its electronic properties, which is a critical aspect in the design of novel organic semiconductors.

The primary role of this compound in the context of organic electronics is currently more foundational, serving as a building block for more complex systems. For instance, its ability to form ordered layers on conductive surfaces and to coordinate with various metals is being explored. These properties are fundamental for creating well-defined interfaces and fabricating nanostructured materials that could find use in next-generation electronic devices.

Polymer Chemistry: Monomers, Additives, and Polymer-Supported Systems

For example, it has been used to construct coordination polymers with silver(I). In these structures, the silver ions are bridged by the pyridine ligand, leading to the formation of polymeric chains. The specific geometry and coordination environment around the metal center are dictated by the nature of the counter-ion present in the synthesis. These materials are of interest for their potential applications in areas such as catalysis, gas storage, and luminescence.

Polymer SystemMetal IonStructural MotifPotential Application
[Ag(4-(p-tolylthio)pyridine)NO3]nSilver(I)1D Polymeric ChainLuminescence, Catalysis
[Ag(4-(p-tolylthio)pyridine)BF4]nSilver(I)1D Polymeric ChainIon exchange, Sensing

Development of Chemo- and Biosensors

The development of chemo- and biosensors based on Pyridine, 4-[(4-methylphenyl)thio]- is an emerging area of research. The nitrogen atom in the pyridine ring and the sulfur atom in the thioether linkage can both act as binding sites for specific analytes, including metal ions and small organic molecules. When incorporated into a larger system, such as a polymer or a self-assembled monolayer, the binding of an analyte can trigger a measurable signal, such as a change in color, fluorescence, or electrical conductivity.

One of the key strategies involves using this molecule to functionalize surfaces, such as gold nanoparticles or electrodes. The resulting modified surface can then exhibit selective recognition capabilities. For instance, the pyridine unit can be used to detect acidic vapors, while the sulfur-containing moiety can interact with heavy metal ions. Research in this area is focused on designing systems with high sensitivity and selectivity for specific target molecules.

Surface Adsorption and Interface Phenomena

The study of surface adsorption and interface phenomena is where Pyridine, 4-[(4-methylphenyl)thio]- has been more extensively investigated. Its ability to form self-assembled monolayers (SAMs) on various surfaces, particularly gold, is a key attribute. The sulfur atom of the thioether group forms a strong covalent bond with the gold surface, leading to the formation of a dense and ordered molecular layer. The pyridine ring and the methylphenyl group are then exposed at the interface, determining the chemical and physical properties of the modified surface.

These SAMs can be used to control the surface properties of materials, such as their wettability, adhesion, and corrosion resistance. They can also serve as platforms for the immobilization of other molecules, such as catalysts or biomolecules. The orientation and packing of the molecules within the SAM can be controlled by varying the deposition conditions, allowing for the fine-tuning of the surface properties.

SubstrateAdsorption MechanismResulting Surface PropertyPotential Application
Gold (Au)Au-S Covalent BondHydrophobic, Ordered MonolayerCorrosion Inhibition, Molecular Electronics
Silver (Ag)Ag-S InteractionModified Work FunctionSurface Passivation, Sensor Platforms
Copper (Cu)Cu-S InteractionProtective LayerAnti-tarnishing Coatings

Crystalline Materials and Metal-Organic Framework (MOF) Components

Pyridine, 4-[(4-methylphenyl)thio]- is a highly effective ligand for the construction of crystalline materials, including coordination polymers and metal-organic frameworks (MOFs). Its rigid structure and well-defined coordination vector make it an excellent building block for creating porous materials with high surface areas and tunable properties.

In the context of MOFs, this pyridine derivative can act as a linker, connecting metal nodes to form extended, crystalline networks. The resulting frameworks can exhibit a wide range of properties, depending on the choice of metal and the synthesis conditions. For example, MOFs constructed with this ligand have been investigated for applications in gas storage and separation, catalysis, and as host materials for guest molecules. The porosity and chemical environment of the pores can be tailored by modifying the ligand structure, making this a versatile approach to the design of new functional materials.

Electrochemistry and Photochemistry of Pyridine, 4 4 Methylphenyl Thio

Electrochemical Behavior: Oxidation, Reduction Potentials, and Cyclic Voltammetry Studies

The electrochemical characteristics of Pyridine (B92270), 4-[(4-methylphenyl)thio]- are of significant interest for understanding its electron transfer capabilities. While specific experimental data for this compound is not extensively available in the public domain, its electrochemical behavior can be inferred from studies on structurally related molecules.

The presence of the electron-rich sulfur atom and the phenyl group, along with the electron-withdrawing nature of the pyridine ring, suggests that Pyridine, 4-[(4-methylphenyl)thio]- will exhibit both oxidation and reduction processes. The thioether linkage is typically susceptible to oxidation, while the pyridine ring can undergo reduction.

Cyclic voltammetry (CV) is a key technique used to investigate the redox properties of chemical compounds. A typical CV experiment for a related pyridine derivative, 4-(hydroxymethyl) pyridine, reveals an electrochemical oxidation peak, indicating the potential at which the compound loses electrons researchgate.net. For Pyridine, 4-[(4-methylphenyl)thio]-, one would expect to observe at least one anodic peak corresponding to the oxidation of the thioether group and at least one cathodic peak related to the reduction of the pyridine ring. The exact potentials for these processes would be influenced by the solvent, electrolyte, and electrode material used in the experiment.

In a study of thiophene-pyridine co-oligomers, cyclic voltammetry revealed multiple redox couples, with the first oxidation peak assigned to a one-electron oxidation process researchgate.net. This suggests that the electrochemical behavior of such compounds can be complex, involving multiple electron transfer steps. The electrochemical properties of pyridine derivatives are also known to be substrate-specific, with different electrode materials leading to variations in the observed cyclic voltammograms wpmucdn.com.

Table 1: Representative Electrochemical Data for Analogous Pyridine and Thioether Compounds

CompoundOxidation Potential (V vs. Ag/Ag+)Reduction Potential (V vs. Ag/Ag+)Method
Thiophene-Pyridine Co-oligomer (5a)0.75, 1.10, 1.34-Cyclic Voltammetry researchgate.net
4-(hydroxymethyl) pyridine0.48-Cyclic Voltammetry researchgate.net
Pyridine-2,6-dicarbohydrazide0.18-0.06Cyclic Voltammetry (in basic solution) researchgate.net

Note: The data in this table is for analogous compounds and is intended to be illustrative of the expected electrochemical behavior of Pyridine, 4-[(4-methylphenyl)thio]-. Specific experimental values for the target compound may vary.

Photoinduced Processes and Photoreactivity Mechanisms

The photoreactivity of Pyridine, 4-[(4-methylphenyl)thio]- is determined by how the molecule behaves upon absorption of light. The presence of both a pyridine ring and an aryl thioether moiety suggests that a variety of photoinduced processes could occur.

Upon irradiation, pyridine and its derivatives can undergo a range of photochemical reactions. For instance, irradiation of pyridine can lead to the formation of a "Dewar" pyridine intermediate, which can then undergo ring-opening nih.gov. While this is a known process for the parent pyridine, the substitution at the 4-position with a (4-methylphenyl)thio group will significantly influence the photoreactivity. The sulfur atom could play a role in intersystem crossing, potentially leading to triplet-state reactivity.

The aryl thioether part of the molecule is also photochemically active. Aryl sulfides can undergo photo-oxidation, often leading to the formation of sulfoxides and sulfones. They can also be involved in photo-cleavage reactions of the carbon-sulfur bond. The specific photoreactivity of Pyridine, 4-[(4-methylphenyl)thio]- would depend on the excitation wavelength and the reaction environment.

Excited State Properties and Photophysical Investigations

The excited state properties of a molecule describe its behavior after absorbing light and before undergoing any chemical reaction or returning to the ground state. These properties include the lifetime of the excited state and the pathways of energy dissipation, such as fluorescence and phosphorescence.

For Pyridine, 4-[(4-methylphenyl)thio]-, the photophysical properties are expected to be influenced by both the pyridine and the aryl thioether components. The 2,1,3-benzothiadiazole (BTD) unit, which is also a heterocyclic compound containing sulfur, is known to be a key component in many fluorophores that exhibit high photostability and large Stokes shifts nih.gov. While structurally different, this suggests that the presence of the sulfur-containing heterocycle in Pyridine, 4-[(4-methylphenyl)thio]- could lead to interesting fluorescence properties.

Photophysical studies of platinum complexes containing a 4-(o-tolyl)isqbipy ligand have shown that such molecules can be strongly luminescent in the solid state researchgate.net. The photophysical properties of organic molecules can be significantly tuned by the introduction of different substituents. For instance, studies on anthracene-BODIPY dyads have shown that the introduction of electron-donating and -withdrawing substituents can strongly influence their photophysical properties mdpi.com.

Table 2: Representative Photophysical Data for Analogous Compounds

CompoundAbsorption Max (nm)Emission Max (nm)Quantum YieldExcited State Lifetime (ns)
Anthracene-BODIPY Dyad (BDP-1)---5.69 (in THF) mdpi.com
Anthracene-BODIPY Dyad (BDP-2)---4.09 (in THF) mdpi.com
[Pt{4-(o-tolyl)isqbipy}Cl]+~410~505--

Note: The data in this table is for analogous compounds and is intended to be illustrative of the expected photophysical properties of Pyridine, 4-[(4-methylphenyl)thio]-. Specific experimental values for the target compound may vary.

Bioinorganic and Medicinal Chemistry Research Insights Pertaining to Pyridine, 4 4 Methylphenyl Thio

Mechanistic Roles in Metal-Ligand Interactions Relevant to Biological Systems

The structure of Pyridine (B92270), 4-[(4-methylphenyl)thio]-, featuring both a pyridine ring and a thioether linkage, suggests its potential to act as a versatile ligand in coordination chemistry, particularly with transition metals of biological relevance. The nitrogen atom of the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, making it a potential Lewis base capable of coordinating to a metal center. The sulfur atom of the thioether group also has lone pairs of electrons and can act as a soft donor, showing a preference for soft metal ions.

The coordination of the pyridine nitrogen to a metal ion is a well-established interaction in bioinorganic chemistry. This interaction can be influenced by the electronic properties of substituents on the pyridine ring. The [(4-methylphenyl)thio]- group at the 4-position of the pyridine ring can modulate the electron density on the nitrogen atom through resonance and inductive effects, thereby influencing its coordination affinity and the stability of the resulting metal complex.

The thioether sulfur can also participate in coordination, leading to several possible binding modes for the entire molecule. It could act as a monodentate ligand through either the nitrogen or the sulfur atom. Alternatively, it could function as a bidentate bridging ligand, coordinating to two different metal centers, or potentially as a chelating ligand if a suitable metal ion and conformational flexibility allow for the formation of a stable ring structure, although this is less likely given the geometry. The nature of the metal ion, its oxidation state, and the surrounding ligand environment would ultimately determine the preferred coordination mode.

Design Principles for Structurally Related Biologically Active Scaffolds

The 4-arylthiopyridine scaffold, of which Pyridine, 4-[(4-methylphenyl)thio]- is an example, is a recurring motif in the design of biologically active molecules. The design principles for such scaffolds often leverage the structural and electronic features of the pyridine ring and the arylthio group to achieve specific interactions with biological targets.

Key Design Considerations:

Pyridine Ring as a Hydrogen Bond Acceptor: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological macromolecules, including enzymes and receptors.

Arylthio Moiety for Hydrophobic and π-Stacking Interactions: The aryl group, in this case, the 4-methylphenyl (tolyl) group, provides a hydrophobic surface that can engage in van der Waals and hydrophobic interactions within a protein's binding pocket. The aromatic nature of the tolyl group also allows for potential π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Substitution for Tuning Activity and Specificity: The substitution pattern on the aryl ring and the pyridine ring is a key element in optimizing biological activity. The methyl group on the phenyl ring in the title compound, for instance, can enhance hydrophobic interactions and influence the electronic nature of the aromatic ring.

The design of novel diarylpyridines as tubulin polymerization inhibitors, for example, has utilized a rigid pyridine linker to fix the orientation of two aryl rings, leading to potent antiproliferative activities. nih.gov

Table 1: Design Principles for Biologically Active 4-Arylthiopyridine Scaffolds

Structural FeatureDesign PrinciplePotential Biological InteractionReference
Pyridine NitrogenHydrogen bond acceptorInteraction with active site residues of enzymes/receptors
Aryl GroupHydrophobic and π-stacking interactionsBinding to hydrophobic pockets and aromatic residues
Thioether LinkerConformational flexibility, metabolic modulationOptimal fitting into binding sites, improved pharmacokinetic properties
Ring SubstitutionTuning of electronic properties and steric interactionsEnhanced binding affinity and selectivity

Theoretical Approaches to Structure-Based Design and Lead Optimization

Theoretical and computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are powerful tools in modern drug discovery for the design and optimization of lead compounds. chemrevlett.comnih.gov While specific theoretical studies on Pyridine, 4-[(4-methylphenyl)thio]- are not available, the principles can be applied to this molecule and its analogs.

Quantitative Structure-Activity Relationship (QSAR):

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. chemrevlett.com For a series of 4-arylthiopyridine derivatives, QSAR models could be developed to correlate physicochemical properties (e.g., hydrophobicity, electronic parameters, steric descriptors) with their observed biological activities. chemrevlett.com Such models can help in predicting the activity of new, unsynthesized analogs and in identifying the key structural features that contribute to potency and selectivity. chemrevlett.com

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor or enzyme. nih.gov For Pyridine, 4-[(4-methylphenyl)thio]-, docking studies could be performed if a relevant biological target is identified. This would involve generating a 3D model of the compound and "docking" it into the active site of the target protein. The results would provide insights into the plausible binding mode, key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking), and a prediction of the binding affinity. nih.gov This information is invaluable for understanding the mechanism of action at a molecular level and for designing modifications to the ligand to improve its binding characteristics.

For example, molecular docking studies on diarylpyridine derivatives have shown that they can bind to the colchicine (B1669291) binding site on tubulin, providing a structural basis for their observed biological activity. nih.gov

Table 3: Application of Theoretical Approaches to 4-Arylthiopyridine Scaffolds

Theoretical ApproachApplicationInsights GainedReference
QSARCorrelate chemical structure with biological activity for a series of analogs. chemrevlett.comIdentify key physicochemical properties for activity, predict potency of new compounds. chemrevlett.com chemrevlett.com
Molecular DockingPredict the binding mode and affinity of the compound to a biological target. nih.govElucidate key intermolecular interactions, guide structure-based design. nih.govnih.gov nih.govnih.gov

These theoretical approaches, when used in conjunction with experimental data, can significantly accelerate the process of lead optimization and the development of new therapeutic agents based on the 4-arylthiopyridine scaffold.

Future Directions and Emerging Research Avenues for Pyridine, 4 4 Methylphenyl Thio

Advanced Synthetic Methodologies and Sustainable Production

The future of synthesizing Pyridine (B92270), 4-[(4-methylphenyl)thio]- and related compounds lies in the development of more efficient, selective, and environmentally benign methods. Traditional synthetic routes are often being replaced by advanced methodologies that offer milder reaction conditions and greater functional group tolerance.

Emerging techniques such as photocatalysis and electrocatalysis are showing promise for pyridine synthesis, offering highly selective and controlled reactions under mild conditions. numberanalytics.com For instance, visible-light photocatalysis can be employed for the synthesis of pyridine derivatives through radical-mediated pathways. numberanalytics.com Furthermore, a focus on "green chemistry" is driving research towards sustainable production. yorku.ca This includes the use of greener solvents, such as ethanol (B145695) or even water, and the development of catalyst-free reactions where possible. rsc.orgresearchgate.net A highly efficient, catalyst-free, and metal-free protocol has been developed for the synthesis of arylthio methylene (B1212753) compounds, which relies on methanol (B129727) as a solvent and requires no complex work-up or purification steps. rsc.org The principles of green chemistry are also being applied to the synthesis of various pyridine derivatives, including ultrasound-induced methods that shorten reaction times. ijpsonline.com

Bio-inspired synthesis is another burgeoning area. For example, the synthesis of pyritide A2, a natural product containing a pyridine ring, was achieved through a bio-inspired aza-Diels–Alder reaction, demonstrating the potential for creating complex pyridine-containing molecules from simple precursors. nih.gov Such innovative strategies could be adapted for the sustainable production of Pyridine, 4-[(4-methylphenyl)thio]-.

Development of Highly Efficient and Selective Catalytic Systems

The synthesis of arylthio pyridines, including Pyridine, 4-[(4-methylphenyl)thio]-, heavily relies on the formation of a carbon-sulfur (C-S) bond. The development of advanced catalytic systems is crucial for improving the efficiency and selectivity of this transformation. Transition-metal-catalyzed cross-coupling reactions are at the forefront of this research. researchgate.net

Copper- and palladium-based catalysts are widely used for C-S bond formation. researchgate.net Recent research has focused on developing more active and robust catalysts by exploring different ligands and copper salts. For instance, a catalytic system using Cu(OAc)2·H2O with 2,2'-biimidazole (B1206591) as a ligand has been shown to be effective for the C-S cross-coupling of aryl halides with thiols. researchgate.net In some cases, transition-metal-free cross-coupling reactions with Grignard reagents have also been reported for heteroaryl sulfinates. tcichemicals.com

The table below summarizes various catalytic systems that could be adapted and optimized for the synthesis of Pyridine, 4-[(4-methylphenyl)thio]-.

Catalyst SystemLigandReactantsKey Advantages
Cu(OAc)₂·H₂O2,2'-BiimidazoleAryl iodides and thiolsHigh efficiency and good yields. researchgate.net
Cu₂OEthyl 2-oxocyclohexanecarboxylateAryl/heteroaryl halides and thiolsHigh catalytic activity in DMSO. researchgate.net
CuIAmino acidsAryl iodides/bromides and thiolsMild reaction conditions. researchgate.net
Pd₂(dba)₃XantphosAryl bromides/triflates and thiolsGood to excellent yields for a range of substrates. researchgate.net
Rh(III) complexes-α-fluoro-α,β-unsaturated oximes and terminal alkynesOne-step synthesis of 3-fluoropyridine. researchgate.net

Future research will likely focus on designing catalysts with lower environmental impact, higher turnover numbers, and the ability to function under even milder conditions. The use of continuous-flow reactors is also a promising avenue for scaling up these catalytic reactions, as demonstrated with Suzuki-Miyaura cross-coupling for pyridine arylation. researchgate.net

Exploration of Novel Functional Materials and Devices

The unique electronic and structural properties of the pyridine ring make it a valuable component in the design of novel functional materials. researchgate.net Pyridine, 4-[(4-methylphenyl)thio]- could serve as a building block for a variety of advanced materials with applications in electronics, optics, and catalysis. nih.govresearchgate.net

One area of exploration is the development of metal-organic frameworks (MOFs) and polymers. nih.govresearchgate.net Pyridine derivatives, particularly terpyridines, can be used as ligands to create complex structures with metals. nih.govresearchgate.netmdpi.com These materials can have applications as heterogeneous catalysts, in photovoltaic devices like dye-sensitized solar cells, and for gas storage. nih.govresearchgate.netmdpi.com The functionalization of materials with pyridine derivatives can be achieved through methods like covalent grafting or silanization. nih.govresearchgate.netmdpi.com

Furthermore, pyridine-based compounds are being investigated for their optical properties. For example, thiophene-based pyridine derivatives have been synthesized and shown to have large two-photon absorption cross-sections, making them suitable for bio-imaging applications in the near-IR region. rsc.org The incorporation of a thioether linkage in Pyridine, 4-[(4-methylphenyl)thio]- could lead to interesting photophysical properties that could be harnessed for developing new sensors or probes. The adsorption behavior of 4-mercaptopyridine (B10438) on gold nanoparticles has been studied for its potential in surface-enhanced Raman scattering (SERS) sensing, indicating the potential for pyridine thioethers in developing highly sensitive analytical platforms. acs.org

Interdisciplinary Research Frontiers and Untapped Potentials

The versatile nature of the pyridine scaffold opens up numerous avenues for interdisciplinary research. nih.gov Pyridine, 4-[(4-methylphenyl)thio]- holds untapped potential in fields ranging from medicinal chemistry to materials science.

In medicinal chemistry, pyridine derivatives are found in a wide array of pharmaceuticals. ijpsonline.comnih.gov The pyridine ring is a common structural motif in drugs used for various therapeutic purposes. nih.gov The introduction of a (4-methylphenyl)thio group could modulate the biological activity of the pyridine core, leading to the discovery of new therapeutic agents. For instance, novel thiazole (B1198619) derivatives incorporating a pyridine moiety have been synthesized and evaluated for their antimicrobial activities. nih.gov

In the realm of chemical biology, the development of new bioactive small molecules is a key area of research. chemscene.com Pyridine derivatives with specific functional groups can be designed as probes to study biological processes or as potential inhibitors of enzymes. nih.gov The thioether linkage in Pyridine, 4-[(4-methylphenyl)thio]- could interact with biological targets in unique ways, offering opportunities for the design of novel chemical tools.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.